REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]3[c:6]([cH:7][n:8][c:9]2[cH:10][cH:11]1)[n:12]([CH3:23])[c:13](=[O:22])[n:14]3-[c:15]1[c:16]([CH3:21])[n:17][n:18]([CH3:20])[cH:19]1.[CH:24]([CH3:25])([CH3:26])[O:27][c:28]1[c:29]([CH3:43])[n:30][cH:31][c:32]([B:34]2[O:35][C:36]([CH3:37])([CH3:38])[C:39]([CH3:40])([CH3:41])[O:42]2)[cH:33]1>>[c:2]1(-[c:32]2[cH:31][n:30][c:29]([CH3:43])[c:28]([O:27][CH:24]([CH3:25])[CH3:26])[cH:33]2)[cH:3][c:4]2[c:5]3[c:6]([cH:7][n:8][c:9]2[cH:10][cH:11]1)[n:12]([CH3:23])[c:13](=[O:22])[n:14]3-[c:15]1[c:16]([CH3:21])[n:17][n:18]([CH3:20])[cH:19]1
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Name
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Cc1nn(C)cc1-n1c(=O)n(C)c2cnc3ccc(Br)cc3c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nn(C)cc1-n1c(=O)n(C)c2cnc3ccc(Br)cc3c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncc(B2OC(C)(C)C(C)(C)O2)cc1OC(C)C
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Name
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Type
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product
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Smiles
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Cc1ncc(-c2ccc3ncc4c(c3c2)n(-c2cn(C)nc2C)c(=O)n4C)cc1OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |